4-Pyridinecarbaldehyde phenylhydrazone
Description
The study of 4-Pyridinecarbaldehyde phenylhydrazone is situated at the intersection of two important classes of chemical structures: hydrazones and pyridines. Understanding the individual significance of these components is key to appreciating the compound's value as a research tool.
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically synthesized through a condensation reaction between a ketone or aldehyde and a hydrazine. nih.gov This relative ease of synthesis makes them attractive building blocks in organic chemistry. rsc.org
In the realm of inorganic and coordination chemistry, hydrazones are highly valued as versatile ligands. rsc.org They possess multiple donor atoms (nitrogen and, in some cases, oxygen) that can chelate metal ions to form stable coordination complexes with diverse geometries. rsc.orgjptcp.com This coordination ability is central to their application in areas such as catalysis and the development of new materials. jptcp.com Furthermore, hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them a focal point in medicinal chemistry research. jptcp.comaip.orgnih.gov
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic compounds. nih.govrsc.org It is a fundamental component in many pharmaceuticals and agrochemicals. rsc.org In biological systems, the pyridine motif is found in essential molecules like niacin (vitamin B3) and the coenzymes NAD and NADP. rsc.orgnih.gov
As a ligand, the pyridine moiety offers several advantageous properties. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate effectively with metal ions. unimi.it This ability to form stable metal complexes is crucial in catalysis and the design of functional materials. nbinno.com The electronic properties of the pyridine ring can be readily tuned by adding substituents, which in turn modulates the properties of the resulting metal complex. nih.gov Its inclusion in drug design can also improve key pharmaceutical properties such as solubility. nih.gov The widespread use of pyridine-based structures has led to the discovery of numerous therapeutic agents for a variety of diseases. nih.gov
This compound integrates the key features of both hydrazones and pyridines. It is synthesized from 4-pyridinecarboxaldehyde (B46228) and phenylhydrazine (B124118). ontosight.aichemicalbook.comprepchem.com This structure serves as a foundational scaffold for creating libraries of new molecules with enhanced or novel properties.
Recent research has highlighted the potential of this scaffold in the development of new agricultural fungicides. acs.orgnih.gov Scientists have designed and synthesized a series of derivatives of pyridinecarbaldehyde phenylhydrazone and tested their efficacy against various plant pathogenic fungi. acs.orgnih.gov These studies have shown that modifying the phenyl ring of the hydrazone moiety can lead to compounds with potent, broad-spectrum antifungal activity. acs.orgnih.gov The mechanism of action for some of these derivatives involves the destruction of the fungal cell membrane and the inhibition of key enzymes like succinate (B1194679) dehydrogenase. acs.orgnih.gov These findings underscore the importance of this compound as a promising lead structure for the development of next-generation antifungal agents. nih.gov
Detailed Research Findings
Recent studies have focused on synthesizing derivatives of pyridinecarbaldehyde phenylhydrazones and evaluating their biological activity, particularly as antifungal agents against plant pathogens.
Antifungal Activity of Pyridinecarbaldehyde Phenylhydrazone Derivatives
A 2024 study published in the Journal of Agricultural and Food Chemistry investigated a series of these derivatives, identifying picolinaldehyde phenylhydrazone (an isomer) and nicotinaldehyde phenylhydrazone as promising antifungal leads. acs.org The introduction of a fluorine atom at the 4-position of the phenyl ring, in particular, was found to significantly enhance the antifungal effect. nih.gov
The table below summarizes the in-vitro antifungal activity (EC₅₀ values) of two highly effective derivatives against a range of phytopathogenic fungi. acs.orgnih.gov Lower EC₅₀ values indicate higher potency.
| Fungus Species | Compound 1a (EC₅₀ in μg/mL) | Compound 2a (EC₅₀ in μg/mL) |
|---|---|---|
| Fusarium solani | 1.29 | 1.34 |
| Alternaria solani | 0.870 | 0.982 |
| Alternaria brassicae | 1.13 | 1.24 |
| Colletotrichum gloeosporioides | 1.56 | 1.63 |
| Physalospora piricola | 2.01 | 2.11 |
| Fusarium graminearum | 1.33 | 1.45 |
| Alternaria alternata | 1.45 | 1.58 |
| Curvularia lunata | 2.11 | 2.23 |
| Fusarium bulbigenum | 2.54 | 2.67 |
| Valsa mali | 3.26 | 3.13 |
| Pyricularia oryzae | 1.67 | 1.78 |
Data sourced from Zhou et al., 2024. acs.orgnih.gov
Furthermore, one of the most potent derivatives, compound 1a (Picolinaldehyde 4-fluorophenylhydrazone), demonstrated a strong inhibitory effect on the succinate dehydrogenase (SDH) enzyme in Alternaria solani, with an IC₅₀ value of 0.506 μg/mL. nih.gov This specific enzyme inhibition is a key aspect of its antifungal mechanism. acs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C12H11N3/c1-2-4-12(5-3-1)15-14-10-11-6-8-13-9-7-11/h1-10,15H |
InChI Key |
FEGGASIYSAGORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Pyridinecarbaldehyde Phenylhydrazone
Established Synthetic Pathways for Phenylhydrazone Derivatives
The primary and most established method for synthesizing 4-Pyridinecarbaldehyde phenylhydrazone is through a condensation reaction. This reaction involves the direct interaction of 4-Pyridinecarbaldehyde with phenylhydrazine (B124118). The fundamental mechanism of this synthesis is the reaction between the carbonyl group of the aldehyde and the amine group of the hydrazine, which results in the formation of a C=N double bond, characteristic of hydrazones, and the elimination of a water molecule.
This synthetic approach is a standard procedure for the preparation of arylhydrazones. dergipark.org.tr The reaction is typically carried out by adding phenylhydrazine dropwise to a well-stirred mixture containing 4-Pyridinecarbaldehyde. nih.gov A slightly acidic medium, often achieved by using dilute acetic acid, is commonly employed to catalyze the reaction. researchgate.net The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenylhydrazine. The resulting product, this compound, often precipitates from the reaction mixture as a crystalline solid. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including solvent, temperature, and reaction time, play a significant role.
The choice of solvent is critical; while various solvents can be used, the reaction is often performed in an aqueous medium containing a small amount of acid, such as acetic acid. nih.govresearchgate.net This not only facilitates the reaction but also allows for the easy precipitation and isolation of the product. The temperature is typically maintained at room temperature, although gentle heating can sometimes be used to increase the reaction rate. nih.gov Continuous stirring is essential to ensure proper mixing of the reactants. nih.gov Reaction times can vary, but stirring for about an hour followed by a period of rest is often sufficient for the completion of the reaction and precipitation of the product. nih.gov Post-reaction workup, including filtering, washing with cold water, and recrystallization from a suitable solvent like ethanol, is performed to obtain a pure product. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | 4-Pyridinecarbaldehyde, Phenylhydrazine | Starting materials for the synthesis. | nih.gov |
| Solvent | Dilute Acetic Acid in Water | Provides a slightly acidic medium to catalyze the reaction. | nih.govresearchgate.net |
| Temperature | Room Temperature | Controls the reaction rate and minimizes side reactions. | nih.gov |
| Reaction Time | ~1-2 hours | Allows for the completion of the reaction and product precipitation. | nih.gov |
| Workup | Filtration, Washing, Recrystallization | Purification of the final product. | nih.gov |
Derivatization Strategies and Functional Group Transformations
This compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds, notably formazans and their corresponding tetrazolium salts.
Formazans are intensely colored compounds that can be synthesized from arylhydrazones. dergipark.org.trwikipedia.org The standard and most widely used method for preparing formazans involves the coupling reaction of a hydrazone, such as this compound, with a diazonium salt. dergipark.org.trnih.gov This reaction is typically conducted in an alkaline medium. researchgate.net
The process begins with the preparation of a diazonium salt from an appropriate aromatic amine (e.g., a substituted aniline) by reacting it with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (below 5°C). nih.gov The resulting diazonium salt solution is then added to a solution of this compound. The coupling reaction leads to the formation of the characteristic formazan (B1609692) structure. dergipark.org.tr The resulting formazan derivative precipitates as a colored solid and can be purified by filtration and recrystallization. nih.gov
| Step | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Diazotization | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | Ice bath (below 5°C) | Aryl Diazonium Salt | nih.gov |
| Coupling | This compound, Aryl Diazonium Salt | Alkaline medium, continuous stirring | 1,5-Diaryl-3-(4-pyridyl)formazan | dergipark.org.trresearchgate.net |
Formazans can be readily oxidized to form their corresponding tetrazolium salts, which are typically colorless or pale-yellow compounds. dergipark.org.trwikipedia.org This transformation is a key reaction in the chemistry of formazans and has applications in various fields, including histochemistry, where the reduction of tetrazolium salts back to colored formazans is used as an indicator of cellular viability. dergipark.org.trpsu.edu
A variety of oxidizing agents have been employed for the cyclization of formazans to tetrazolium salts. These include mercuric oxide, nitric acid, isoamyl nitrite, N-bromosuccinimide, lead tetraacetate, and hydrogen peroxide in the presence of a ferrous catalyst (H₂O₂/Fe²⁺). dergipark.org.trnih.gov The choice of the oxidizing agent and the reaction conditions can influence the efficiency of the conversion. dergipark.org.trnih.gov The oxidation process involves the removal of two electrons and a proton from the formazan molecule, leading to the formation of the stable, five-membered tetrazolium ring. psu.edu
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Formazan Derivative | Mercuric Oxide | Tetrazolium Salt | dergipark.org.tr |
| Formazan Derivative | N-Bromosuccinimide | Tetrazolium Salt | dergipark.org.tr |
| Formazan Derivative | Lead Tetraacetate | Tetrazolium Salt | dergipark.org.tr |
| Formazan Derivative | H₂O₂/Fe²⁺ | Tetrazolium Salt | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the mapping of molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
While specific ¹H NMR data for 4-Pyridinecarbaldehyde phenylhydrazone is not available, analysis of related phenylhydrazone compounds reveals characteristic chemical shifts. For instance, in various substituted phenylhydrazones, the protons of the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. The protons on the pyridine (B92270) ring also exhibit distinct signals, with their chemical shifts influenced by the nitrogen atom and the substituent at the 4-position.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Similarly, dedicated ¹³C NMR data for this compound could not be located. However, in analogous structures, the carbon atoms of the phenyl and pyridine rings resonate at characteristic chemical shifts in the downfield region of the spectrum, indicative of their aromatic nature. The carbon of the C=N imine bond is also a key diagnostic signal.
X-ray Crystallography for Solid-State Molecular Structures
Crystal Structure Determination of Metal Complexes of this compound
Although the crystal structure of the free ligand this compound is not described in the reviewed literature, the structure of a related compound, [1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine, has been determined. nih.gov This similar molecule crystallizes in the orthorhombic space group Pca2₁, revealing a non-planar conformation where the pyridine and phenyl rings are significantly twisted relative to each other. nih.gov The study of such analogues provides a foundational understanding of how these molecules might behave in the solid state.
Intermolecular Interactions and Crystal Packing
The crystal packing of [1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into infinite chains. nih.gov These types of non-covalent interactions are crucial in determining the supramolecular architecture of the crystal lattice.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Investigations of Oxidation-Reduction Processes
Cyclic voltammetry (CV) serves as a fundamental tool for probing the electrochemical landscape of 4-Pyridinecarbaldehyde phenylhydrazone. In a typical CV experiment, the compound exhibits distinct oxidation and reduction peaks, indicating that it can undergo electron transfer reactions at an electrode surface. The initial step in the anodic oxidation of aromatic hydrazones is generally recognized as a single-electron transfer (SET) from the nitrogen atom of the hydrazone group. This process results in the formation of a cation radical.
The precise potentials at which these redox events occur are highly dependent on the experimental conditions, including the solvent, the supporting electrolyte, and the scan rate. For heterocyclic phenylhydrazones, the CV diagrams often reveal at least one redox couple. For instance, a study on 3-acetylpyridine (B27631) phenylhydrazone (APPH), a structural analog, showed a redox couple that behaves in a quasi-reversible manner. psu.edu The peak potentials in such systems can be influenced by the scan rate, with shifts indicating the complexity of the electrochemical process. psu.edu
Elucidation of Electron Transfer Mechanisms (e.g., EC mechanism)
The electron transfer processes for phenylhydrazones are often not simple reversible reactions. The initial electron transfer is frequently followed by chemical reactions, a sequence known as the EC (Electrochemical-Chemical) mechanism. Upon the initial one-electron oxidation to form the cation radical, this highly reactive species can undergo various subsequent chemical transformations.
Influence of Structural Modifications on Redox Potentials
The redox potentials of this compound are significantly influenced by the electronic properties of its constituent aromatic rings—the pyridine (B92270) ring and the phenyl ring. Modifications to these structures through the introduction of various substituents can predictably alter the ease of oxidation or reduction.
Electron-donating groups (EDGs) attached to the phenyl ring, such as methoxy (B1213986) or methyl groups, increase the electron density on the hydrazone nitrogen atom. This increased electron density facilitates the removal of an electron, thereby lowering the oxidation potential (making the compound easier to oxidize). Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density at the redox center, making the compound more difficult to oxidize and thus increasing the oxidation potential. This relationship between substituent effects and redox potentials has been observed in various studies of substituted hydrazones. nih.gov Similarly, modifications to the pyridine ring can also modulate the redox properties.
Formation and Stability of Electrogenerated Species (e.g., Cation Radicals)
The stability of aromatic radical anions, and by extension cation radicals, has been studied in various contexts. nih.gov For hydrazone cation radicals, the delocalization of the unpaired electron and the positive charge over the entire π-system of the molecule, including both aromatic rings and the hydrazone bridge, contributes to its stabilization. However, these species are often transient intermediates. Their stability is influenced by factors such as the solvent, the presence of nucleophiles or bases, and the inherent reactivity of the radical center. The fate of the cation radical can involve reactions that lead to the formation of more stable products, which dictates the irreversibility often observed in the cyclic voltammograms of hydrazones.
Interactive Data Table
Below is a representative, interactive data table summarizing the conceptual electrochemical properties discussed. Note: The specific values are illustrative and depend on precise experimental conditions.
| Property | Description | Influencing Factors |
| Oxidation Potential (Epa) | The potential at which the compound is oxidized. A lower value indicates easier oxidation. | Substituents on aromatic rings, solvent, electrolyte. |
| Reduction Potential (Epc) | The potential at which the compound is reduced. | Substituents on aromatic rings, solvent, electrolyte. |
| Electron Transfer Mechanism | The sequence of electrochemical and chemical steps (e.g., EC mechanism). | Molecular structure, reaction medium. |
| Cation Radical Stability | The persistence of the radical species formed upon oxidation. | π-delocalization, solvent, presence of reactants. |
Coordination Chemistry of 4 Pyridinecarbaldehyde Phenylhydrazone
Ligand Design Principles and Chelation Sites
4-Pyridinecarbaldehyde phenylhydrazone is a Schiff base ligand derived from the condensation of 4-pyridinecarboxaldehyde (B46228) and phenylhydrazine (B124118). The design of this ligand incorporates several key principles that make it an effective chelating agent. The presence of multiple potential donor atoms, including the pyridine (B92270) nitrogen, the imine nitrogen, and the amino nitrogen of the hydrazone moiety, allows for versatile coordination behavior.
Formation of Metal Complexes and Coordination Modes
This compound readily forms complexes with a variety of transition metal ions. The coordination mode can vary depending on the metal ion, its oxidation state, the reaction conditions, and the presence of other ancillary ligands.
Palladium(II) complexes of this compound have been synthesized and structurally characterized. A notable example is the dichloro(this compound)(tri-n-propylphosphine)palladium(II) complex, [PdCl₂(C₁₂H₁₁N₃)(P(n-C₃H₇)₃)]. This complex is prepared by the reaction of this compound with a dichloro-bridged palladium(II) phosphine dimer, [Pd₂(P(n-C₃H₇)₃)₂Cl₄], in dichloromethane. researchgate.net In this complex, the this compound ligand coordinates to the palladium(II) center in a monodentate fashion through the pyridine nitrogen atom. The hydrazone moiety does not directly participate in the coordination to the palladium center in this particular structure. This highlights the flexibility of the ligand's coordination behavior, which can be influenced by the presence of other ligands, such as the bulky tri-n-propylphosphine group.
While specific studies on trichlorometallate complexes of this compound with cobalt(II) and copper(II) are not extensively detailed in the available literature, the coordination chemistry of these metals with similar pyridyl hydrazone ligands provides valuable insights. Generally, cobalt(II) and copper(II) form stable complexes with pyridyl hydrazone ligands, often exhibiting octahedral or distorted octahedral geometries.
For instance, a cobalt(II) complex with a related tridentate NNN donor pyridine-hydrazone ligand, [Co(HL)Cl₂(H₂O)], has been synthesized and characterized. In this complex, the cobalt(II) ion is in an octahedral geometry, coordinated to the ligand through the pyridine nitrogen, the imine nitrogen, and another nitrogen donor, along with two chloride ions and a water molecule. tandfonline.com Similarly, copper(II) complexes with pyridyl hydrazone ligands have been reported to adopt square pyramidal or distorted octahedral geometries. For example, a copper(II) complex with a phenylhydrazine ligand, [Cu(phenylhydrazine)₂(SO₄)]·5H₂O, has been proposed to have a square planar geometry where the phenylhydrazine acts as a monodentate ligand. researchgate.netsemanticscholar.org
Based on these related structures, it can be anticipated that this compound would likely coordinate to cobalt(II) and copper(II) as a bidentate ligand through its pyridine and imine nitrogen atoms. The stoichiometry of such complexes would depend on the specific reaction conditions and the nature of the counter-ions.
The coordination chemistry of ruthenium(II) and osmium(II) with pyridyl-containing hydrazone and related polypyridyl ligands has been a subject of interest, particularly due to the potential applications of these complexes in areas such as catalysis and photochemistry. While direct studies on Ru(II) and Os(II) complexes of this compound are limited, research on analogous systems provides a framework for understanding their potential coordination behavior.
Ruthenium(II) complexes with phenanthroline-hydrazone ligands have been synthesized and shown to exhibit octahedral coordination around the metal center. nih.govsemanticscholar.org These complexes often feature the hydrazone ligand coordinating in a bidentate or tridentate fashion, depending on the specific ligand design. Similarly, osmium(II) polypyridyl complexes have been extensively studied, and they typically display stable octahedral geometries with the ligands coordinating through their nitrogen donor atoms. uzh.chuzh.chchemrxiv.orgnih.govresearchgate.net Given the strong affinity of Ru(II) and Os(II) for nitrogen-donor ligands, it is expected that this compound would act as a bidentate N,N-donor, coordinating through its pyridine and imine nitrogens to form stable octahedral complexes of the type [M(L)₂(X)₂] or [M(L)₃]²⁺ (where M = Ru, Os; L = this compound; X = anionic ligand).
Structural Analysis of Coordination Compounds via X-ray Diffraction
The crystal structure of the dichloro(this compound)(tri-n-propylphosphine)palladium(II) complex has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the palladium(II) center adopts a square-planar geometry. The coordination sphere of the palladium atom is completed by two chloride ions, the phosphorus atom of the tri-n-propylphosphine ligand, and the nitrogen atom of the pyridine ring of the this compound ligand. The monodentate coordination of the hydrazone ligand in this case is likely due to the steric hindrance imposed by the bulky phosphine ligand.
For cobalt(II) complexes with related pyridyl hydrazone ligands, X-ray diffraction studies have confirmed octahedral coordination geometries. For example, in the complex [Co(HL)Cl₂(H₂O)], the cobalt center is six-coordinate with the ligand acting as a tridentate NNN donor. tandfonline.com Similarly, X-ray structures of copper(II) complexes with related ligands often reveal distorted square pyramidal or octahedral geometries. These structural determinations are crucial for understanding the bonding and reactivity of these coordination compounds.
Conformational Changes of the Ligand Upon Coordination
The spatial arrangement of a ligand is often subject to significant changes upon coordination to a metal ion. In the case of this compound, its coordination to a palladium(II) center in the complex, dichloro(this compound)(tri-n-propylphosphine)palladium(II), provides a clear example of such conformational alterations.
In its uncoordinated, or "free," state, this compound can exist in different conformations, primarily the syn and anti forms, arising from rotation around the N-N bond of the hydrazone moiety. However, upon coordination to the palladium(II) ion, the ligand adopts a specific conformation to facilitate the metal-ligand bond. X-ray crystallographic analysis of the aforementioned palladium complex reveals that the this compound ligand coordinates to the metal center through the nitrogen atom of the pyridine ring. This mode of coordination induces a shift from the syn to the anti form of the hydrazone. This conformational change is a critical aspect of the coordination process, as it positions the pyridine nitrogen for optimal orbital overlap with the metal center, thereby stabilizing the complex.
The coordination results in a square-planar geometry around the palladium(II) ion, with the two chloride atoms occupying positions cis to each other. The adoption of this specific conformation by the ligand upon coordination is a direct consequence of the electronic and steric requirements of the metal center.
Interactive Data Table: Selected Bond Distances and Angles in Dichloro(this compound)(tri-n-propylphosphine)palladium(II)
| Parameter | Value |
| Pd-Cl(1) Bond Length (Å) | 2.363 |
| Pd-Cl(2) Bond Length (Å) | 2.351 |
| Pd-P Bond Length (Å) | 2.257 |
| Pd-N(pyridine) Bond Length (Å) | 2.116 |
| Cl(1)-Pd-Cl(2) Bond Angle (°) | 91.1 |
| Cl(1)-Pd-P Bond Angle (°) | 177.3 |
| Cl(2)-Pd-N(pyridine) Bond Angle (°) | 176.6 |
| P-Pd-N(pyridine) Bond Angle (°) | 91.1 |
Note: The data presented is based on the crystallographic analysis of the palladium complex. A direct comparison with the free ligand requires crystallographic data for the uncoordinated this compound.
Intermolecular Forces within Crystal Lattices of Complexes
The crystal packing of dichloro(this compound)(tri-n-propylphosphine)palladium(II) is influenced by a combination of van der Waals forces, and potentially weak hydrogen bonding and π-π stacking interactions. The presence of the phenyl and pyridine rings in the ligand structure provides the capacity for π-π stacking interactions between adjacent complex molecules. These interactions, where the electron clouds of the aromatic rings overlap, are a significant cohesive force in the crystal lattice of many pyridine-containing coordination compounds.
Furthermore, the hydrazone moiety, with its N-H group, can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and imine groups can act as hydrogen bond acceptors. These hydrogen bonds can link neighboring complex molecules, contributing to the stability of the crystal structure. In many phenylhydrazone derivatives, the N-H group is a consistent hydrogen-bond donor rsc.org.
While the primary crystallographic study of the palladium complex does not elaborate in extensive detail on all the specific intermolecular contacts, the principles of supramolecular chemistry suggest that these forces are instrumental in the solid-state assembly of the complex. The interplay of these non-covalent interactions, including hydrogen bonding and π-π stacking, is a key factor in determining the final crystal structure.
Interactive Data Table: Potential Intermolecular Forces in the Crystal Lattice of this compound Complexes
| Type of Interaction | Description | Potential Groups Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydrazone N-H (donor) with pyridine N, imine N, or chloride ligands (acceptors) on adjacent molecules. |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Interactions between the pyridine and/or phenyl rings of neighboring ligands. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions between all atoms of the complex molecules. |
The collective effect of these intermolecular forces results in a well-defined crystal lattice, and understanding their nature is essential for the rational design of new crystalline materials with desired properties based on the this compound ligand.
Photophysical Properties and Excited State Dynamics
Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of organic molecules is dictated by the promotion of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). For 4-Pyridinecarbaldehyde phenylhydrazone, the presence of π-systems from the aromatic rings and the C=N double bond, as well as non-bonding electrons on the nitrogen atoms, allows for several types of electronic transitions.
The UV-visible absorption spectrum of this compound is expected to exhibit absorption bands arising from π-π* and potentially n-π* transitions.
π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system formed by the phenyl ring, the C=N double bond, and the pyridine (B92270) ring, these transitions are typically intense (high molar absorptivity) and occur at longer wavelengths. Strong absorptions are characteristic of π→π∗ transitions in conjugated systems.
n-π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the hydrazone and pyridine moieties, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π-π* transitions.
Intraligand Charge Transfer (ILCT): In molecules with electron-donating and electron-accepting groups, an intramolecular charge transfer can occur upon photoexcitation. In this compound, the phenylhydrazine (B124118) moiety can act as an electron donor, while the pyridine ring can function as an electron acceptor. This can give rise to a charge-transfer band in the absorption spectrum, which is often sensitive to solvent polarity. The absorption bands of gold(III) complexes with hydrazone-derived pyridoxal (B1214274) have been assigned to π→π* transitions between ligand molecular orbitals. mdpi.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Molecular Orbitals | Expected Intensity | Chromophore |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | High | Aromatic rings, C=N bond |
| n → π | n (non-bonding) → π (antibonding) | Low to Medium | C=N, Pyridine N, Hydrazone N |
| ILCT | Donor MO → Acceptor MO | Variable (Solvent Dependent) | Phenylhydrazone (donor) to Pyridine (acceptor) |
Luminescence Behavior and Emission Properties
The luminescence of this compound, typically in the form of fluorescence, results from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The efficiency and characteristics of this emission are influenced by the rates of competing radiative and non-radiative decay pathways.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. While specific quantum yield data for this compound is not extensively documented, the luminescence of similar aromatic hydrazones is often weak due to efficient non-radiative decay pathways.
Several factors can contribute to low quantum yields in such molecules:
E/Z Isomerization: The C=N double bond can undergo photoisomerization, which is an efficient non-radiative decay channel that competes with fluorescence.
Vibrational Relaxation: The flexible nature of the hydrazone linkage can lead to efficient internal conversion and vibrational relaxation, dissipating the excitation energy as heat.
Intersystem Crossing: The presence of nitrogen atoms can facilitate intersystem crossing from the singlet excited state to a triplet state, which may then decay non-radiatively or via phosphorescence (though phosphorescence is often weak at room temperature for organic molecules).
For related terpyridine derivatives, a strong charge-transfer character in the lowest electronic excited state has been shown to influence the fluorescence quantum yields. rsc.org
The luminescence properties of organic molecules are often highly dependent on temperature.
Room Temperature: At room temperature, non-radiative processes such as vibrational relaxation and conformational changes are highly active due to thermal energy. This often leads to lower fluorescence quantum yields and the absence of phosphorescence.
77 K (Liquid Nitrogen): At low temperatures, molecular motions and vibrations are significantly restricted. This freezing of conformational flexibility can block many non-radiative decay pathways. As a result, an enhancement of fluorescence intensity is often observed. Furthermore, at 77 K, intersystem crossing to the triplet state followed by radiative decay (phosphorescence) becomes more probable as non-radiative decay from the triplet state is also suppressed.
Photoisomerization Mechanisms (e.g., Z → E Photoisomerization)
A characteristic photochemical reaction for hydrazones is the reversible isomerization around the carbon-nitrogen double bond (C=N). researchgate.net Upon absorption of light, this compound can undergo isomerization from the more stable E-isomer (trans) to the Z-isomer (cis), or vice versa.
The generally accepted mechanism involves:
Excitation: The molecule absorbs a photon, promoting it to an excited electronic state (typically S₁).
Rotation: In the excited state, the rotational barrier around the C=N bond is significantly lower than in the ground state. This allows for rotation to occur, leading to a twisted intermediate geometry.
Decay: From this twisted geometry, the molecule can decay back to the ground state, forming either the Z or E isomer. This isomerization process serves as a major non-radiative decay channel for the excited state.
For some hydrazone molecular switches, the quantum yield of E → Z isomerization has been reported to be around 16%. researchgate.net This photochemical reaction can be reversible, with the Z-isomer potentially converting back to the E-isomer upon irradiation with a different wavelength of light or through thermal relaxation. researchgate.net
Influence of Coordination and Substituent Effects on Photophysical Outcomes
The photophysical properties of this compound can be significantly modulated by chemical modifications, such as the introduction of substituents on the aromatic rings or coordination to a metal center.
Substituent Effects: The nature and position of substituents on the phenyl or pyridine rings can alter the electronic properties of the molecule.
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring would increase the electron density of the donor part of the molecule. This typically leads to a red-shift (bathochromic shift) in both the absorption and emission spectra due to a smaller HOMO-LUMO gap.
Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring would enhance its acceptor character, also likely causing a red-shift in the spectra and potentially favoring an intramolecular charge transfer state. The introduction of substituents is a common strategy to tune the photophysical properties of organic emitters. whiterose.ac.uk
Coordination Effects: The pyridine nitrogen atom provides a coordination site for metal ions. Upon coordination, the photophysical properties of the ligand are generally perturbed.
Absorption Spectra: Coordination to a metal ion often leads to shifts in the intraligand absorption bands. New bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may also appear.
Luminescence: Coordination can have a pronounced effect on emission. It may enhance fluorescence by increasing structural rigidity and reducing non-radiative decay pathways. Alternatively, if the metal is a heavy atom (e.g., ruthenium, iridium), it can promote intersystem crossing, leading to quenching of fluorescence but potentially enabling phosphorescence. The photophysical properties of coordination compounds are an extensive area of study.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 4-Pyridinecarbaldehyde phenylhydrazone. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a balance between accuracy and computational cost. DFT calculations can elucidate the distribution of electron density, molecular geometry, and other key electronic properties.
The optimized molecular structure of this compound, as would be determined by DFT calculations, reveals the spatial arrangement of its atoms. These calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The resulting optimized geometry provides bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Table 1: Illustrative Calculated Electronic Properties of this compound using DFT
| Property | Illustrative Value |
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| Charge on Pyridine (B92270) N | -X.XXX |
| Charge on Hydrazone N1 | -X.XXX |
| Charge on Hydrazone N2 | -X.XXX |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich phenylhydrazone moiety, while the LUMO may be distributed over the pyridine ring and the imine bond. The precise distribution and energies of these orbitals would be determined by DFT calculations. These calculations can also be used to derive other important quantum chemical descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which further characterize the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Descriptors for this compound
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -X.XX |
| LUMO Energy | -X.XX |
| HOMO-LUMO Gap | X.XX |
| Ionization Potential | X.XX |
| Electron Affinity | X.XX |
| Electronegativity (χ) | X.XX |
| Chemical Hardness (η) | X.XX |
| Electrophilicity Index (ω) | X.XX |
Note: The values in this table are illustrative and would be derived from the HOMO and LUMO energies calculated using DFT.
Prediction and Characterization of Tautomeric Forms
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Phenylhydrazones, including this compound, can potentially exist in different tautomeric forms, such as the hydrazone and the azo form. The relative stability of these tautomers can be predicted using computational methods.
By performing DFT calculations on the different possible tautomers, their total energies can be determined. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. The energy difference between the tautomers provides an estimate of their equilibrium population. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate prediction of tautomeric preference in different environments. Spectroscopic data, both experimental and simulated, can then be used to confirm the existence of the predicted most stable tautomer.
Table 3: Illustrative Relative Energies of Potential Tautomers of this compound
| Tautomeric Form | Relative Energy (kcal/mol) |
| Hydrazone (most stable) | 0.00 |
| Azo | +X.XX |
Note: The values in this table are illustrative and would be obtained from DFT calculations of the different tautomeric structures.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N and N-N single bonds can lead to different conformers. Computational methods can be used to identify the stable conformers and to determine the energy barriers for their interconversion.
A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The energy difference between a stable conformer and a transition state is the rotational energy barrier. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Table 4: Illustrative Rotational Energy Barriers for this compound
| Rotation Around Bond | Dihedral Angle Range | Illustrative Energy Barrier (kcal/mol) |
| C-N | 0° to 360° | X.X - Y.Y |
| N-N | 0° to 360° | A.A - B.B |
Note: The values in this table are illustrative and would be determined from potential energy surface scan calculations.
Simulation of Spectroscopic and Electrochemical Properties
Computational chemistry provides powerful tools for simulating various types of spectra, which can be compared with experimental data to confirm the structure and electronic properties of a molecule.
Spectroscopic Properties:
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental spectrum. The nature of the electronic transitions, such as π→π* or n→π*, can also be identified.
NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimental values to aid in the assignment of signals and to confirm the molecular structure.
Table 5: Illustrative Simulated Spectroscopic Data for this compound
| Spectroscopy | Parameter | Illustrative Calculated Value |
| UV-Vis (TD-DFT) | λmax (nm) | XXX, YYY |
| ¹H NMR (DFT) | Chemical Shift (ppm) | δ X.XX (s, 1H), δ Y.YY (d, 2H), ... |
| ¹³C NMR (DFT) | Chemical Shift (ppm) | δ XXX.X, δ YYY.Y, ... |
Note: The values in this table are illustrative and would be obtained from TD-DFT and DFT calculations, respectively.
Electrochemical Properties:
Computational methods can also be used to predict the electrochemical behavior of a molecule. By calculating the energies of the neutral molecule and its oxidized and reduced forms, it is possible to estimate the redox potentials. These theoretical predictions can be compared with experimental data from techniques like cyclic voltammetry to understand the molecule's electron transfer properties.
Applications in Advanced Materials and Supramolecular Chemistry
Role as Precursors for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials formed by the self-assembly of metal ions or clusters with organic ligands. The predictable coordination of 4-Pyridinecarbaldehyde phenylhydrazone to metal centers allows for the rational design and synthesis of these extended crystalline structures.
The synthesis of coordination polymers and MOFs involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The pyridine (B92270) nitrogen atom and the imine nitrogen of the hydrazone group are the primary coordination sites, allowing the ligand to bridge multiple metal centers and form one-, two-, or three-dimensional networks.
The self-assembly process is governed by the coordination preferences of the metal ion and the geometric disposition of the binding sites on the ligand. For instance, the coordination of this compound to a palladium(II) center has been reported to occur through the pyridine nitrogen atom, resulting in a square-planar geometry around the metal ion researchgate.net. This defined coordination behavior is fundamental to the predictable formation of larger, ordered structures. The general principle of self-assembly relies on the reversible formation of coordination bonds, which allows for "error-correction" during the crystallization process, leading to thermodynamically stable and well-defined crystalline products.
| Metal Ion | Coordination Geometry | Resulting Structure Type | Reference |
| Palladium(II) | Square-planar | Discrete Complex (potential building block) | researchgate.net |
This table is illustrative and based on the reported coordination of the ligand. The formation of extended polymers would depend on the use of appropriate metal-ligand ratios and reaction conditions.
The final architecture of a coordination polymer or MOF is intrinsically linked to the structure of the organic ligand. The geometry of this compound, with its potential bidentate N,N-chelation or monodentate coordination through the pyridine nitrogen, dictates the connectivity and dimensionality of the resulting framework.
The rotational freedom around the C-N and N-N single bonds of the hydrazone linkage provides a degree of flexibility to the ligand. This flexibility can allow the ligand to adopt different conformations to accommodate the coordination sphere of various metal ions, leading to a diversity of network topologies. For example, a more linear conformation would favor the formation of one-dimensional chains or two-dimensional sheets, while a more angled conformation could lead to the formation of three-dimensional frameworks. The presence of the phenyl group can also influence the packing of the polymer chains through π-π stacking interactions, further directing the supramolecular architecture.
Potential for Developing Functional Materials Based on Derived Complexes
The incorporation of this compound into coordination polymers and MOFs can imbue the resulting materials with a range of functional properties, stemming from both the organic ligand and the metal centers.
While specific studies on the semiconductor properties of this compound-based coordination polymers are not extensively documented, related materials suggest potential in this area. The extended π-conjugation in the ligand, coupled with the orbital overlap between the ligand and the metal d-orbitals in a polymeric structure, can facilitate charge transport. The electronic properties of such materials would be tunable by varying the metal ion and modifying the ligand structure. For instance, the choice of metal ion (e.g., Cu(II), Zn(II)) can significantly influence the band gap of the material.
The magnetic properties of coordination polymers and MOFs are determined by the nature of the metal ions and the pathways for magnetic exchange interactions between them, which are mediated by the bridging ligands. While there is no specific data on the magnetic properties of materials derived from this compound, the ligand's structure provides potential pathways for superexchange. The hydrazone and pyridine moieties can facilitate communication between paramagnetic metal centers. The strength and nature of the magnetic coupling (ferromagnetic or antiferromagnetic) would depend on the coordination mode of the ligand, the metal-ligand-metal bond angles, and the distances between the metal centers.
Catalytic Potential of Metal Complexes Derived from this compound
extensive research has been conducted on the catalytic applications of Schiff base and hydrazone metal complexes in a variety of organic transformations, specific studies detailing the catalytic potential of metal complexes derived from this compound are not available in the current scientific literature based on the conducted research.
While the broader class of hydrazone-based metal complexes has been explored for catalytic activities, including oxidation, reduction, and carbon-carbon coupling reactions, research has yet to focus specifically on complexes of this compound. The structural features of this ligand, such as the pyridine nitrogen and the azomethine group, suggest that its metal complexes could theoretically exhibit catalytic properties. However, without experimental data, any discussion of their catalytic potential would be purely speculative.
Future research in this area would be necessary to determine if metal complexes of this compound can act as effective catalysts and to what extent. Such studies would involve the synthesis and characterization of these complexes, followed by screening their catalytic activity in various benchmark organic reactions.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Analogs with Tailored Properties
A significant avenue for future research lies in the design and synthesis of novel analogs of 4-pyridinecarbaldehyde phenylhydrazone to achieve specific, tailored properties. The core structure offers a versatile scaffold that can be systematically modified. By introducing various functional groups at different positions on both the pyridine (B92270) and phenyl rings, researchers can fine-tune the electronic, steric, and coordination properties of the molecule.
The synthesis of such analogs typically involves the condensation reaction between a substituted pyridinecarbaldehyde and a substituted phenylhydrazine (B124118). acs.org For instance, derivatives have been created by reacting 2-, 3-, or 4-pyridyl formaldehyde (B43269) with various substituted phenylhydrazine hydrochlorides in methanol. acs.org This approach has yielded a library of compounds with diverse substituents, such as fluoro-, chloro-, bromo-, iodo-, and trifluoromethyl groups. acs.org These modifications can significantly influence the resulting compound's biological activity and material properties. nih.gov
Future work could focus on:
Bioisosterism: Applying principles of bioisosterism to design analogs with enhanced biological activity, a strategy that has proven successful in developing new drugs from similar hydrazone structures. nih.gov
Multi-component Reactions: Utilizing green chemistry principles, such as one-pot multi-component reactions, to synthesize novel and complex pyridine derivatives efficiently. nih.gov
Systematic Substitution: A systematic study involving the introduction of a wide range of electron-donating and electron-withdrawing groups to create a comprehensive structure-activity relationship (SAR) database. This would enable the prediction of properties for yet-unsynthesized analogs.
The following table details examples of synthesized pyridinecarbaldehyde phenylhydrazone analogs, showcasing the variety of achievable structures.
| Compound Name | Substituent (Phenyl Ring) | Isomer | Yield (%) | Melting Point (°C) |
| Picolinaldehyde 4-fluorophenylhydrazone | 4-fluoro | 2-pyridyl | 94.7 | 158.6–159.8 |
| Picolinaldehyde 3-fluorophenylhydrazone | 3-fluoro | 2-pyridyl | 92.3 | 171.9–172.6 |
| Picolinaldehyde 2-fluorophenylhydrazone | 2-fluoro | 2-pyridyl | 88.7 | 184.9–186.4 |
| Picolinaldehyde 4-chlorophenylhydrazone | 4-chloro | 2-pyridyl | 92.3 | 177.3–178.2 |
| Picolinaldehyde 4-bromophenylhydrazone | 4-bromo | 2-pyridyl | 93.0 | 185.7–186.2 |
| Picolinaldehyde 4-iodophenylhydrazone | 4-iodo | 2-pyridyl | 86.8 | 179.6–180.9 |
| Picolinaldehyde 4-trifluoromethylphenylhydrazone | 4-trifluoromethyl | 2-pyridyl | 90.3 | 201.9–203.1 |
| Nicotinaldehyde 4-fluorophenylhydrazone | 4-fluoro | 3-pyridyl | 91.5 | 148.9–150.0 |
Data sourced from a study on pyridinecarbaldehyde phenylhydrazone derivatives. acs.org
Exploration of Alternative Coordination Environments
The coordination chemistry of this compound and its analogs is a rich and multifaceted field. These compounds can act as versatile ligands, coordinating to metal centers through various atoms, leading to complexes with diverse geometries and properties. While significant work has been done, there remains a vast landscape of unexplored coordination environments.
Research has shown that related hydrazone ligands can exhibit different coordination modes depending on the metal center and reaction conditions. For example, studies with titanium have demonstrated κ²N,N side-on coordination of the hydrazonido ligand following deprotonation of the N–H bond. acs.org In other cases, insertion reactions can lead to a κ¹N coordination mode. acs.org Furthermore, the presence of the pyridine nitrogen allows for more complex coordination, as seen with 2-pyridinecarboxaldehyde (B72084) phenylhydrazone, which can form a κ³N,N,N ligand system. acs.org
Future investigations should target:
Lanthanide and Actinide Complexes: Exploring the coordination of these ligands with f-block elements to investigate the resulting complexes' unique magnetic and luminescent properties.
Heterometallic Systems: Synthesizing complexes containing more than one type of metal center to create materials with synergistic catalytic or electronic properties.
Uncommon Oxidation States: Stabilizing unusual metal oxidation states through the tailored electronic properties of the hydrazone ligand.
The table below summarizes the known coordination modes for pyridine-based hydrazone ligands, providing a foundation for future explorations.
| Coordination Mode | Description | Metal Example | Ligand Example |
| κ¹N | Coordination through a single nitrogen atom following an insertion reaction. | Titanium | Cinnamon aldehyde phenylhydrazone |
| κ²N,N | Side-on coordination through both nitrogen atoms of the hydrazone moiety after N-H deprotonation. | Titanium | Various phenylhydrazones |
| κ³N,N,N | Coordination involving both hydrazone nitrogens and the pyridine ring nitrogen. | Titanium | 2-pyridinecarboxaldehyde phenylhydrazone |
Data derived from studies on the coordination chemistry of hydrazones. acs.org
Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A deeper understanding of the formation mechanisms and reaction kinetics of this compound and its derivatives is crucial for optimizing synthesis and controlling product outcomes. While kinetic studies on the formation of pyridinecarboxaldehyde phenylhydrazones have been conducted, the application of advanced, in-situ spectroscopic techniques remains a promising and largely unexplored avenue. acs.orgacs.org
Techniques such as in-situ NMR, Raman, and FT-IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for elucidating complex reaction pathways and validating theoretical models. For instance, the characterization of the final products is routinely performed using standard spectroscopic methods like FT-IR and NMR to identify key functional groups, such as the N-H, C=N, and C=S vibrations in related thiosemicarbazone derivatives. semanticscholar.org Applying these techniques in real-time would provide dynamic mechanistic insights.
Future research efforts could include:
Stopped-Flow Spectroscopy: To study the rapid initial steps of hydrazone formation.
In-Situ NMR: To monitor the reaction progress directly within an NMR tube, allowing for the identification of transient intermediates.
Computational Synergy: Combining in-situ spectroscopic data with Density Functional Theory (DFT) calculations to build comprehensive models of the reaction mechanism. bendola.com This approach has been used to verify the optimized structures of related metal complexes and can be extended to mechanistic studies. bendola.com
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound and its precursors into hybrid organic-inorganic materials is an exciting frontier with potential applications in materials science. These hybrid systems combine the processability and functional versatility of organic molecules with the stability and physical properties of inorganic frameworks.
The precursor, 4-pyridinecarboxaldehyde (B46228), has already been successfully used to create novel hybrid materials. For example, it has been grafted onto polymers to create films with reactive aldehyde groups capable of immobilizing antibodies for biosensor applications. chemicalbook.com In another application, it was used to synthesize a chitosan (B1678972) derivative which, when combined with titanium dioxide (TiO2), formed an organic-inorganic nanocomposite that acts as an effective corrosion inhibitor. chemicalbook.com This hybrid strategy demonstrated significantly enhanced performance, showcasing the potential of combining these molecular building blocks with inorganic components. chemicalbook.com
Future directions in this area include:
Metal-Organic Frameworks (MOFs): Using this compound analogs as functional linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.
Functionalized Nanoparticles: Covalently attaching these molecules to the surface of inorganic nanoparticles (e.g., gold, silica, quantum dots) to create functional probes or targeted delivery systems.
Conductive Polymers: Incorporating the hydrazone moiety into the backbone of conductive polymers to modulate their electronic properties and create new materials for organic electronics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-pyridinecarbaldehyde phenylhydrazone, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via condensation of 4-pyridinecarbaldehyde with phenylhydrazine. Three primary methods are:
- Solution-based synthesis : Conducted in ethanol or methanol under reflux with catalytic acetic acid, yielding 70–85% product .
- Mechanochemical synthesis : Utilizes ball-milling to reduce solvent use; achieves comparable yields (75–80%) with shorter reaction times (10–15 min) .
- Solid-state melt reactions : Requires heating reactants above their melting points (120–150°C), suitable for heat-stable derivatives .
Reaction optimization includes pH control (weakly acidic conditions) and stoichiometric ratios (1:1 aldehyde:hydrazine).
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) confirms hydrazone bond formation (δ 8–9 ppm for imine protons) . FT-IR identifies C=N stretches (~1600 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement; e.g., π-π stacking in antifungal derivatives .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% required for biological assays) .
- Biological assays : EC50 values against fungi (e.g., Alternaria solani) are determined via microdilution methods .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Antifungal agents : Derivatives like 4-fluorophenylhydrazone show broad-spectrum activity (EC50: 0.87–3.26 µg/mL) by inhibiting succinate dehydrogenase (SDH) .
- Organic synthesis intermediates : Used in cyclization reactions (e.g., phthalimidine synthesis under CO pressure with Co₂(CO)₈ catalysis) .
- Biochemical probes : Form stable hydrazones with ketoacids (e.g., pyruvate) for metabolic pathway studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during phenylhydrazone synthesis?
- Methodological Answer : Byproduct formation (e.g., azines or organometallic complexes) depends on:
- Catalyst selection : Dicobalt octacarbonyl reduces side products in CO-mediated cyclizations but requires strict temperature control (200–230°C) .
- Buffer systems : General acid catalysis (e.g., phosphate buffer at pH 5–6) accelerates hydrazone formation while suppressing hydrolysis .
- Purification strategies : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products .
Q. What factors influence the stability of this compound derivatives in biological systems?
- Methodological Answer : Stability varies with:
- Substituent effects : Electron-withdrawing groups (e.g., 4-F) enhance resistance to acid hydrolysis compared to unsubstituted derivatives .
- Metabolic pathways : In vivo, phenylhydrazones may undergo hepatic cleavage (e.g., via hydrolases), requiring pharmacokinetic profiling (e.g., radiolabeled tracers) .
- Environmental pH : Hydrazones are stable at neutral pH but degrade rapidly in acidic lysosomes (pH 4–5), affecting intracellular retention .
Q. How should researchers address contradictory data in tissue retention studies of hydrazone derivatives?
- Methodological Answer : Contradictions (e.g., high intestinal vs. low hepatic uptake) arise due to:
- Structural variability : Phenylhydrazones vs. phenacylhydrazones exhibit differing clearance rates (hepatobiliary vs. renal) .
- Animal variability : Use larger cohorts (n ≥ 8) and standardized euthanasia protocols to minimize gut content discrepancies .
- Analytical validation : Combine LC-MS/MS with gamma counting (for radiolabeled compounds) to confirm intact vs. cleaved species .
Q. What mechanistic insights explain the antifungal activity of this compound derivatives?
- Methodological Answer : Antifungal action involves:
- SDH inhibition : Derivatives bind the ubiquinone site via hydrogen bonds and π-π interactions (IC50: 0.5 µg/mL for A. solani SDH) .
- Membrane disruption : TEM reveals mycelial deformation and mitochondrial membrane depolarization (JC-1 staining) .
- Resistance mitigation : Fluorinated derivatives evade efflux pumps in resistant strains (e.g., Fusarium spp.) .
Q. How can researchers mitigate unintended byproducts in hydrazone-based reactions?
- Methodological Answer : Common byproducts and solutions:
- Azines : Formed via aldehyde dimerization; suppressed by excess hydrazine (1.2–1.5 eq) .
- Organometallic complexes : Arise in CO-mediated reactions; avoided by using pure reagents and inert atmospheres .
- Fischer indole byproducts : Prevented by avoiding strong acids (e.g., HCl) in favor of milder conditions (acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
